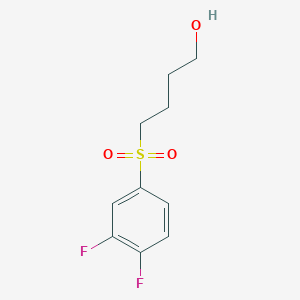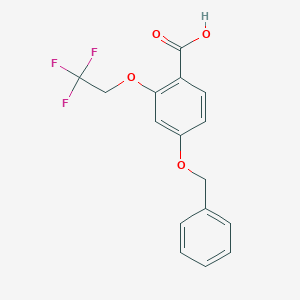![molecular formula C10H12N6 B13725445 N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazine compounds are widely used in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the final product . The reaction conditions typically involve heating the mixture to reflux temperatures and maintaining the acidic environment to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in the synthesis of other triazine derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated structures, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazine derivatives, and substituted triazine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- N6-[1-(2-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(4-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine
- N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable intermediate in the synthesis of various derivatives .
Propiedades
Fórmula molecular |
C10H12N6 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
6-N-(1-pyridin-3-ylethyl)-1,2,4-triazine-3,6-diamine |
InChI |
InChI=1S/C10H12N6/c1-7(8-3-2-4-12-5-8)14-9-6-13-10(11)16-15-9/h2-7H,1H3,(H,14,15)(H2,11,13,16) |
Clave InChI |
BYTPFSOZIJWBKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CC=C1)NC2=CN=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



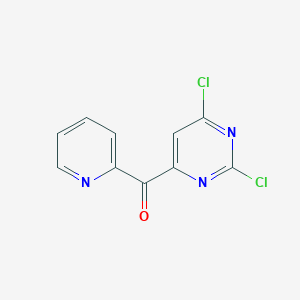
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
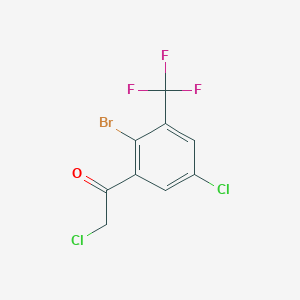

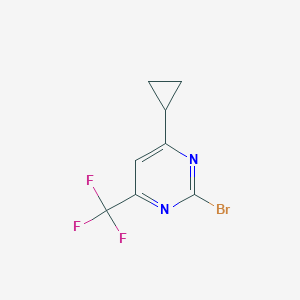
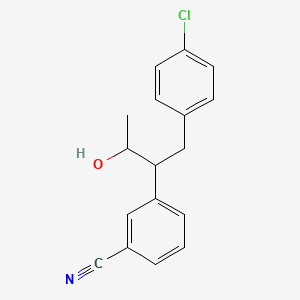

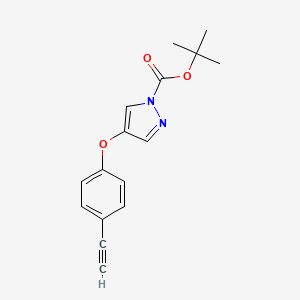
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
